4-[1,1'-Biphenyl]-4-YL-4-piperidinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEAYWUYVNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633520 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137884-47-0 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 1,1 Biphenyl 4 Yl 4 Piperidinol and Its Derivatives
Retrosynthetic Analysis of the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.in For this compound, the primary disconnections involve the carbon-carbon bond linking the biphenyl (B1667301) and piperidinol moieties, as well as the bonds forming the core of each ring system.
A logical primary disconnection is at the quaternary carbon of the piperidine (B6355638) ring. This bond cleavage suggests a nucleophilic addition of a biphenyl organometallic species to a suitable 4-piperidone (B1582916) precursor. This is a common and effective strategy for creating tertiary alcohols.
The key synthons derived from this disconnection are:
A biphenyl anion synthon (e.g., [1,1'-biphenyl]-4-yl⁻), which corresponds to a real-world organometallic reagent like 4-biphenyllithium or 4-biphenylmagnesium bromide.
A 4-oxopiperidinium cation synthon , which points to a protected 4-piperidone derivative, such as N-Boc-4-piperidone or N-benzyl-4-piperidone, as the starting material. nih.govresearchgate.net
Further retrosynthetic analysis can be applied to these precursors:
The Biphenyl Moiety : The [1,1'-biphenyl]-4-yl group can be disconnected at the bond joining the two phenyl rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a 4-halobenzene derivative and a phenylboronic acid. rsc.orgarabjchem.org
The Piperidone Moiety : The 4-piperidone ring can be assembled through various methods, including Dieckmann condensation of diesters or multi-component reactions that form the heterocyclic ring system. researchgate.net
This analysis provides a strategic roadmap, breaking down a complex molecule into a series of manageable synthetic steps.
Advanced Synthetic Pathways to the Biphenyl Moiety in this compound
The formation of the C-C bond between the two aryl rings of the biphenyl moiety is a cornerstone of modern organic synthesis. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation due to their high efficiency and functional group tolerance. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods. rsc.orgarabjchem.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Other prominent methods include the Stille, Negishi, and Ullmann couplings, each utilizing different organometallic reagents. rsc.orgarabjchem.org
| Coupling Reaction | Reactant 1 | Reactant 2 | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, commercially available reagents. rsc.orgresearchgate.net |
| Stille Coupling | Aryl Halide/Triflate | Arylstannane | Pd(0) complexes | Tolerant of many functional groups, but tin byproducts are toxic. rsc.org |
| Negishi Coupling | Aryl Halide/Triflate | Arylzinc | Pd(0) or Ni(0) complexes | High reactivity and yields, but organozinc reagents are moisture-sensitive. researchgate.netnih.gov |
| Ullmann Reaction | Aryl Halide | Aryl Halide (homo-coupling) | Copper (often high temperatures) | Classic method, often requires harsh conditions, but modern variants are milder. rsc.orgarabjchem.org |
Advanced Synthetic Pathways to the Piperidinol Moiety in this compound
The construction of the 4-aryl-4-piperidinol core is most commonly achieved through the addition of an aryl nucleophile to a 4-piperidone derivative. The choice of the nitrogen protecting group on the piperidone is critical, as it influences reactivity and can be removed later if needed. Common protecting groups include benzyl (B1604629) (Bn) and tert-butyloxycarbonyl (Boc).
The primary method involves the reaction of a pre-formed biphenyl organometallic reagent with the piperidone ketone.
Grignard Reaction : [1,1'-Biphenyl]-4-ylmagnesium bromide, prepared from 4-bromobiphenyl (B57062) and magnesium metal, is a highly effective nucleophile for this transformation.
Organolithium Addition : [1,1'-Biphenyl]-4-yllithium can be generated from 4-bromobiphenyl or 4-iodobiphenyl (B74954) via lithium-halogen exchange and subsequently added to the 4-piperidone.
These reactions provide direct access to the tertiary alcohol scaffold of the target molecule. nih.gov
| Piperidone Precursor | Organometallic Reagent | Typical Solvent | Reaction Outcome |
|---|---|---|---|
| N-Benzyl-4-piperidone | 4-Biphenylmagnesium bromide | Tetrahydrofuran (THF), Diethyl ether | Forms the tertiary alcohol directly. nih.gov |
| N-Boc-4-piperidone | 4-Biphenyllithium | Tetrahydrofuran (THF) | Forms the tertiary alcohol; Boc group is stable to the reaction conditions. nih.gov |
| 1-Benzyl-4-piperidone | Shapiro reaction followed by cross-coupling | Varies | An alternative route to form 4-arylpiperidines, which can be further oxidized. nih.govresearchgate.net |
Stereoselective Synthesis Approaches for the 4-Piperidinol Scaffold
While the parent this compound is achiral, its derivatives with substituents on the piperidine ring can contain multiple stereocenters. Controlling the stereochemistry during the synthesis is therefore of great importance. Stereoselective approaches focus on controlling the facial selectivity of the nucleophilic addition to the piperidone carbonyl or the reduction of a precursor ketone.
A modular, one-pot synthesis of piperidin-4-ols has been developed that proceeds with excellent diastereoselectivity. nih.gov This method involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. Such multi-step, one-pot sequences offer high efficiency and stereocontrol in building the piperidinol core. nih.gov
For derivatives, the stereochemical outcome of reducing a substituted 4-piperidone to a secondary alcohol is highly dependent on the steric bulk of the reducing agent. Bulky hydride reagents (e.g., L-Selectride) typically favor axial attack to produce an equatorial alcohol, while smaller reagents (e.g., sodium borohydride) may favor equatorial attack to yield an axial alcohol. These principles can be adapted for the synthesis of complex chiral piperidinol analogues.
Functionalization and Derivatization Strategies for Research Applications of this compound
The this compound core is a versatile scaffold that can be readily functionalized at several positions to create a library of derivatives for research applications, such as structure-activity relationship (SAR) studies.
N-Functionalization : The piperidine nitrogen is the most common site for derivatization. After deprotection (if necessary), the secondary amine can undergo a variety of transformations, including N-alkylation, N-arylation, acylation (amide formation), and reductive amination. nih.govnih.gov
O-Functionalization : The tertiary hydroxyl group can be converted into an ether or an ester. For example, etherification can be achieved using Williamson ether synthesis conditions (a strong base like sodium hydride followed by an alkyl halide). nih.gov
Biphenyl Ring Functionalization : The biphenyl rings can be functionalized using electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The position of substitution is directed by the existing biphenyl group. arabjchem.org Alternatively, functionalized precursors can be used in the initial Suzuki coupling to install substituents with high regioselectivity. rsc.org
| Site of Functionalization | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Tertiary amine |
| Piperidine Nitrogen | N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | Amide |
| Hydroxyl Group | Etherification | NaH, Alkyl halide | Ether nih.gov |
| Biphenyl Ring | Bromination | N-Bromosuccinimide (NBS) | Bromo-biphenyl derivative |
| Biphenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-biphenyl derivative |
Advanced Structural Characterization and Conformational Analysis of 4 1,1 Biphenyl 4 Yl 4 Piperidinol
Single-Crystal X-ray Diffraction Studies of the 4-[1,1'-Biphenyl]-4-YL-4-piperidinol Core
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and torsional angles. mdpi.com While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on closely related 4,4'-disubstituted biphenyl (B1667301) and 4-substituted piperidinol derivatives allow for a detailed and accurate extrapolation of its core structural parameters.
In analogous crystalline structures, the biphenyl moiety is characterized by a twisted conformation, with a significant dihedral angle between the two phenyl rings. nih.govnih.gov This twist arises from the steric hindrance between the ortho-hydrogens on the adjacent rings. For instance, in the crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, the dihedral angle between the benzene (B151609) rings is reported to be 25.93(4)°. nih.gov Similarly, in 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, this angle is 26.57(6)°. nih.gov The inter-ring C-C bond length is typically in the range of 1.49 Å.
The piperidinol ring, in the vast majority of its derivatives, adopts a stable chair conformation. nih.govacs.org This conformation minimizes torsional strain and steric interactions between substituents. The C-N and C-C bond lengths within the piperidine (B6355638) ring are consistent with standard values for sp³ hybridized atoms. The hydroxyl group and the biphenyl substituent at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more sterically favorable.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 18-25 |
| β (°) | 90-105 |
| Volume (ų) | 2000-3000 |
| Z | 4 or 8 |
Conformational Analysis and Stereochemical Elucidation of the Piperidinol Ring and Biphenyl Linkage
The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bond linking the two phenyl rings and the ring-puckering of the piperidinol heterocycle.
The piperidinol ring is expected to exist predominantly in a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.gov In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large biphenyl group at the C4 position will strongly favor an equatorial orientation to minimize steric clashes with the axial hydrogens on the piperidine ring. Consequently, the hydroxyl group at C4 will be in an axial position. This stereochemical arrangement can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), by analyzing the coupling constants of the piperidine ring protons.
The biphenyl linkage is characterized by a torsional angle (dihedral angle) between the planes of the two phenyl rings. In the ground state, biphenyl itself has a dihedral angle of approximately 42-45°. colostate.eduresearchgate.net The presence of the bulky piperidinol substituent at the 4-position is not expected to significantly alter this preferred twisted conformation. The rotation around the inter-ring bond has a relatively low energy barrier, with planar and perpendicular conformations representing energy maxima. researchgate.net
Table 2: Key Conformational Features of this compound
| Structural Feature | Predicted Conformation/Orientation | Rationale |
|---|---|---|
| Piperidinol Ring | Chair Conformation | Minimization of torsional and steric strain. nih.gov |
| Biphenyl Substituent at C4 | Equatorial | Avoidance of 1,3-diaxial interactions. |
| Hydroxyl Group at C4 | Axial | Consequence of the equatorial biphenyl group. |
| Biphenyl Linkage | Twisted (Dihedral angle ~40-50°) | Steric hindrance between ortho-hydrogens. researchgate.net |
Computational Methods for Structural Prediction and Geometry Optimization
In the absence of experimental single-crystal X-ray data, computational methods serve as powerful tools for predicting the three-dimensional structure and optimizing the geometry of molecules like this compound. Density Functional Theory (DFT) and molecular mechanics force fields are commonly employed for this purpose.
Geometry optimization calculations aim to find the lowest energy conformation of the molecule. nyu.edu These calculations typically start with an initial guess of the molecular structure, which is then iteratively refined to minimize the total energy. For the biphenyl moiety, computational studies have shown that the torsional potential energy surface has minima at dihedral angles around 40° and 140°, with rotational barriers for planar and perpendicular conformations. researchgate.netresearchgate.net
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide accurate predictions of geometric parameters, vibrational frequencies, and electronic properties. rsc.org Molecular mechanics methods, while computationally less demanding, can also yield reliable geometries, particularly for larger systems. These computational approaches are invaluable for corroborating experimental findings and for providing insights into the conformational landscape of the molecule.
Table 3: Common Computational Methods for Structural Analysis
| Method | Typical Application | Strengths |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic properties | High accuracy for molecular geometries and energies. |
| Molecular Mechanics (MM) | Conformational searching, large systems | Computationally efficient for exploring conformational space. nyu.edu |
| Ab initio methods | High-accuracy energy calculations | Based on first principles, highly accurate but computationally expensive. researchgate.net |
Computational Chemistry and Molecular Modeling Investigations of 4 1,1 Biphenyl 4 Yl 4 Piperidinol Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis of the Compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nanobioletters.com For 4-[1,1'-Biphenyl]-4-YL-4-piperidinol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) could be employed to optimize the molecule's three-dimensional geometry. nanobioletters.comtandfonline.com
Such calculations would yield critical electronic parameters that govern the compound's reactivity and intermolecular interactions. Key properties for investigation include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nanobioletters.com
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting sites of potential hydrogen bonding and other non-covalent interactions. tandfonline.com
Atomic Charges and Reactivity Descriptors: Calculation of Mulliken or Natural Bond Orbital (NBO) charges and other reactivity descriptors derived from conceptual DFT would provide quantitative insights into the molecule's behavior in chemical reactions.
A hypothetical table of results from such a study is presented below.
Table 1: Hypothetical Quantum Chemical Properties of this compound This data is illustrative and not based on published experimental or computational results.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
Molecular Dynamics Simulations for Conformational Space Exploration of this compound
Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules over time, providing insights into their dynamic behavior in different environments (e.g., in a solvent or bound to a receptor). nih.govnih.gov An MD simulation of this compound would reveal how the molecule behaves in a physiological context.
The primary goals of such a simulation would be:
Conformational Analysis: The piperidine (B6355638) ring typically adopts a stable chair conformation, but the rotational freedom around the single bond connecting the biphenyl (B1667301) and piperidinol rings allows for multiple low-energy conformations. tandfonline.com MD simulations can identify the most populated and energetically favorable conformers.
Stability Assessment: By calculating the root-mean-square deviation (RMSD) of the molecule's backbone over the simulation time, researchers can assess its structural stability. nih.gov
Solvent Interactions: Simulations can characterize the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amine groups and surrounding water molecules, which is crucial for understanding its solubility and pharmacokinetic properties.
Ligand-Based Drug Design Methodologies Applied to the this compound Scaffold
In the absence of a known receptor structure, ligand-based methods are invaluable for drug design. These approaches utilize the structural information of a set of known active molecules to infer the properties required for biological activity.
Pharmacophore Modeling and Hypothesis Generation
A pharmacophore is an abstract arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) essential for biological activity. researchgate.net By aligning a series of active derivatives based on the this compound scaffold, a 3D pharmacophore model could be generated. nih.gov This model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with potentially similar biological activity. dergipark.org.tr
A hypothetical pharmacophore model for this scaffold might include:
Two hydrophobic/aromatic features corresponding to the phenyl rings.
A hydrogen bond donor feature from the hydroxyl group.
A hydrogen bond acceptor/positive ionizable feature from the piperidine nitrogen.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govnih.gov For a set of this compound derivatives with known activities, a QSAR model could be developed.
This involves calculating a range of molecular descriptors (e.g., electronic, steric, topological) and using statistical methods like Multiple Linear Regression (MLR) to create an equation that predicts activity. nih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized derivatives, guiding the optimization of lead compounds.
Table 2: Example Descriptors for a Hypothetical QSAR Model This table is for illustrative purposes only.
| Descriptor | Type | Potential Influence on Activity |
|---|---|---|
| LogP | Physicochemical | Relates to hydrophobicity and membrane permeability |
| Molecular Weight | Steric | Influences size and fit within a binding pocket |
| Total Polar Surface Area (TPSA) | Physicochemical | Correlates with drug transport and bioavailability |
| Number of Rotatable Bonds | Topological | Describes molecular flexibility |
Structure-Based Drug Design Approaches for this compound Derivatives
When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, structure-based design methods can be employed to predict how a ligand will bind.
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govwjarr.com Docking this compound into the active site of a relevant protein target would provide valuable insights into its potential mechanism of action.
The results of a docking study typically include:
Binding Affinity: A scoring function estimates the binding energy (e.g., in kcal/mol), which indicates the strength of the ligand-receptor interaction. Lower scores generally suggest stronger binding. tandfonline.com
Binding Pose: The predicted 3D orientation of the ligand within the binding site.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.gov
These predictions are crucial for understanding the structural basis of activity and for rationally designing derivatives with improved potency and selectivity.
Binding Site Analysis and Hotspot Identification
Computational methods are instrumental in elucidating the binding mechanisms of ligands, such as derivatives of this compound, with their protein targets. Through techniques like molecular docking and molecular dynamics simulations, researchers can predict the binding poses of these compounds and analyze the intricate network of interactions within the binding site. This analysis is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective molecules.
A key aspect of this analysis is the identification of "hotspots"—specific residues or regions within the binding site that contribute disproportionately to the binding affinity. These hotspots are often targeted in drug design to maximize ligand efficacy.
Binding Site Interactions of Piperidine Derivatives
Studies on various piperidine derivatives have revealed common interaction patterns within the binding pockets of their respective targets. For instance, in the context of the µ-opioid receptor, molecular docking studies of 4-amino methyl piperidine derivatives have highlighted the importance of a binding pocket formed by transmembrane helices. Key residues involved in these interactions include Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322. tandfonline.com The interactions are often a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. tandfonline.com
Similarly, investigations into N-phenylpiperazine derivatives binding to the α1A-adrenoceptor have identified key binding site residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding is primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The affinity of these derivatives is influenced by the presence of an ionizable piperazine (B1678402) group, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org
For sigma-1 (σ1) receptor ligands, a general pharmacophore model includes a central amine site flanked by two hydrophobic domains. nih.gov The binding mode of piperidine-based compounds to the σ1 receptor has been analyzed through docking studies, revealing crucial amino acid interactions that inform structure-based optimization. nih.gov
Hotspot Identification
Hotspots are residues that have a significant impact on the binding affinity and stability of protein-ligand complexes. researchgate.net Identifying these residues is a critical step in predicting and optimizing protein-ligand interactions. researchgate.net Computational methods, such as those implemented in programs like Pocket V.3, can be used to predict hotspots in protein-protein interfaces by analyzing both energetic and spatial properties. nih.gov These predictions can be validated against experimental data, such as results from alanine (B10760859) scanning mutagenesis. nih.gov
The concept of hotspots is also crucial in targeting protein-protein interactions (PPIs), which are often challenging for drug discovery. core.ac.uk Druggable hotspots at protein-protein interfaces tend to exhibit conformational flexibility, allowing them to accommodate drug-like molecules. core.ac.uk
The following table summarizes key amino acid residues identified in the binding sites of various receptors that interact with piperidine-containing ligands.
| Receptor/Target | Key Interacting Residues | Reference |
| µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | tandfonline.com |
| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | rsc.org |
The following table details the types of interactions observed between piperidine derivatives and their target binding sites.
| Interaction Type | Description |
| Hydrogen Bonds | Essential for anchoring the ligand within the binding site and providing specificity. |
| Hydrophobic Interactions | Crucial for affinity, often involving aromatic rings of the ligand and hydrophobic residues of the protein. |
| Electrostatic Forces | Important for the initial recognition and orientation of the ligand in the binding pocket. |
Investigation of Molecular Interactions and Receptor Binding Mechanisms of 4 1,1 Biphenyl 4 Yl 4 Piperidinol Derivatives
In Vitro Receptor Binding Affinity Studies (Methodologies)
In vitro receptor binding assays are the cornerstone for determining a compound's affinity and selectivity for specific biological targets. The most common and robust method is the radioligand binding assay, which directly measures the interaction of a molecule with a receptor. giffordbioscience.comnih.gov This technique is considered a gold standard due to its sensitivity and reliability. giffordbioscience.com
The methodology involves three primary types of experiments:
Saturation Assays: These are performed by incubating a receptor source (such as cell membranes or tissue homogenates) with increasing concentrations of a radiolabeled ligand. nih.govresearchgate.net Analysis of the resulting data through nonlinear regression yields two key parameters: the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum binding capacity (Bmax), which indicates the total concentration of receptors in the sample. giffordbioscience.comnih.gov
Competition (or Inhibition) Assays: This is the most common approach for characterizing a new, unlabeled compound. In this setup, the receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., a 4-[1,1'-Biphenyl]-4-YL-4-piperidinol derivative). giffordbioscience.comnih.gov The test compound competes with the radioligand for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. giffordbioscience.com
Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, from which a kinetic Kd (koff/kon) can be derived. nih.gov
The experimental workflow typically involves incubating the receptor source, radioligand, and test compound until binding equilibrium is reached. Subsequently, the receptor-bound radioligand must be separated from the free, unbound radioligand. This is most commonly achieved by rapid filtration through glass fiber filters, which trap the larger membrane fragments containing the receptors while allowing the free radioligand to pass through. giffordbioscience.com The radioactivity retained on the filters is then quantified using a scintillation counter. brieflands.com
From the IC₅₀ value obtained in a competition assay, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. researchgate.net The Ki value represents the affinity of the unlabeled test compound for the receptor and is a critical parameter for comparing the potency of different derivatives.
Table 1: Representative Receptor Binding Affinity Data for Piperidine (B6355638) Derivatives This table illustrates the type of data generated from in vitro binding affinity studies for compounds structurally related to this compound.
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 4-Hydroxypiperidine Derivative 6k | CCR5 | 42 |
| 4-Hydroxypiperidine Derivative 10h | CCR5 | 11 |
| Benzylpiperidine Derivative | Histamine H3 (Rat) | 12.6 |
| Piperazine (B1678402) Compound 5 | μ-Opioid Receptor (MOR) | 30 |
| Piperazine Compound 5 | δ-Opioid Receptor (DOR) | 150 |
Enzymatic Interaction Profiling (Methodologies)
Beyond receptor binding, it is essential to profile the interaction of new chemical entities with various enzymes. This profiling helps identify the primary enzymatic target for a compound designed as an enzyme inhibitor or, alternatively, reveals potential off-target interactions that could lead to undesirable effects. For piperidine-based structures, cholinesterases are a relevant enzyme class to investigate due to their role in neurotransmission. ijpsi.org
A widely used method for assessing cholinesterase inhibition is the colorimetric assay developed by Ellman. acgpubs.orgnih.gov The methodology is as follows:
Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC). One of the products, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor (the test compound) for a set period. nih.gov The reaction is then initiated by adding the substrate (e.g., acetylthiocholine iodide) and DTNB. acgpubs.org
Detection: The rate of the reaction is monitored by measuring the increase in absorbance of the yellow product at a wavelength of 412 nm using a spectrophotometer. acgpubs.org
Analysis: The presence of an effective inhibitor slows the rate of color formation. By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated. acgpubs.org
More advanced techniques for broader enzymatic profiling include Activity-Based Protein Profiling (ABPP). ABPP uses chemical probes that covalently bind to the active sites of enzymes, allowing for the functional state of entire enzyme families to be assessed simultaneously within complex biological systems. nih.gov This approach can be adapted into a competitive format to screen for and identify novel enzyme inhibitors or activators. nih.gov
Table 2: Representative Enzymatic Inhibition Data for Piperidinone Derivatives This table illustrates the type of data generated from enzymatic interaction profiling, showing IC₅₀ values for cholinesterase inhibition.
| Compound | Enzyme Target | Inhibition (IC50, µM) |
|---|---|---|
| Piperidinone Derivative 1d (Nitro-substituted) | Acetylcholinesterase (AChE) | 12.55 |
| Piperidinone Derivative 1g (Chloro-substituted) | Acetylcholinesterase (AChE) | 21.17 |
| Piperidinone Derivative 1g (Chloro-substituted) | Butyrylcholinesterase (BuChE) | 17.28 |
| Piperidinone Derivative 1f (Fluoro-substituted) | Butyrylcholinesterase (BuChE) | 18.78 |
| Rivastigmine (Reference Drug) | Acetylcholinesterase (AChE) | 10.87 |
Biophysical Characterization of Ligand-Target Interactions (Methodologies)
Biophysical techniques provide deeper insight into the binding event itself, moving beyond affinity to describe the energetic forces driving the interaction. These methods are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules.
Fluorescence spectroscopy is a versatile and highly sensitive tool for studying protein-ligand interactions. springernature.com Several approaches can be employed:
Intrinsic Protein Fluorescence: Many proteins contain fluorescent amino acids, primarily tryptophan. When a ligand binds to a protein, it can alter the local environment of these fluorophores, leading to a change (often a quenching or enhancement) in the intrinsic fluorescence signal. By titrating the protein with the ligand and monitoring this change, a binding isotherm can be constructed to determine the binding constant. springernature.com
Extrinsic Fluorescence (Labeled Ligands): If the ligand itself is fluorescent or can be labeled with a fluorescent dye, its binding to a target can be monitored by changes in its fluorescence properties, such as intensity, emission wavelength, or fluorescence polarization/anisotropy. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET measures the non-radiative energy transfer between two fluorophores (a donor and an acceptor) when they are in close proximity (typically 1-10 nm). nih.gov By labeling the receptor with one fluorophore and the ligand with another, FRET can be used to monitor the binding event directly.
Fluorescence Correlation Spectroscopy (FCS): FCS is a highly sensitive technique that measures fluorescence fluctuations within a tiny, fixed observation volume (~1 femtoliter). nih.govelifesciences.org A fluorescently labeled ligand diffuses rapidly in and out of this volume, producing a characteristic signal. When the ligand binds to a much larger receptor, the diffusion slows dramatically. FCS can distinguish between the fast-diffusing free ligand and the slow-diffusing bound complex, allowing for the determination of binding affinity and concentration of binding sites, even in living cells. nih.govresearchgate.net
Table 3: Representative Data from Spectroscopic Binding Studies This table illustrates the type of data obtained from techniques like Fluorescence Correlation Spectroscopy (FCS) for ligand-receptor interactions.
| Ligand-Receptor Pair | Methodology | Parameter Measured | Value |
|---|---|---|---|
| DKK1 - LRP6 Receptor | FCS | Dissociation Constant (KD) | 0.3 - 0.5 nM |
| Fluorescent Ligand - GPCR | Fluorescence Intensity | Fold Change Upon Binding | +50% |
| Labeled Peptide - Protein | Fluorescence Polarization | Change in mP | +150 mP |
Calorimetry directly measures the heat changes that occur during a binding interaction, providing a complete thermodynamic profile of the event. nih.gov This information is invaluable for understanding the forces that drive binding (e.g., hydrogen bonds, hydrophobic interactions).
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. tainstruments.comtainstruments.com In an ITC experiment, a solution of the ligand is incrementally injected from a syringe into a temperature-controlled cell containing the target protein. reactionbiology.com Each injection triggers a binding event that either releases (exothermic) or absorbs (endothermic) a small amount of heat, which is measured by the instrument. reactionbiology.com A single ITC experiment can directly determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS. This complete thermodynamic signature helps elucidate the nature of the molecular forces driving the interaction. tainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature. labmanager.comeurekalert.org It is widely used to study the thermal stability of proteins. When a ligand binds to a protein, it typically stabilizes its structure, resulting in an increase in the protein's thermal denaturation midpoint (Tm). nih.gov This "thermal shift" is proportional to the binding affinity and the concentration of the ligand. By performing DSC scans in the absence and presence of various concentrations of a ligand, one can quantify the stabilizing effect and thereby determine the binding constant. nih.govnih.gov
Table 4: Representative Thermodynamic Parameters from Calorimetric Analysis This table illustrates the complete thermodynamic profile of a ligand-receptor interaction that can be obtained using Isothermal Titration Calorimetry (ITC).
| Parameter | Symbol | Description | Example Value |
|---|---|---|---|
| Dissociation Constant | Kd | Measure of binding affinity. | 50 nM |
| Stoichiometry | n | Molar ratio of ligand to receptor in the complex. | 1.05 |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding. | -8.5 kcal/mol |
| Entropy Change | ΔS | Change in randomness/disorder upon binding. | +5.2 cal/mol·K |
| Gibbs Free Energy Change | ΔG | Overall energy change indicating spontaneity. | -10.0 kcal/mol |
Scaffold Hop and Analog Design Strategies Utilizing the 4 1,1 Biphenyl 4 Yl 4 Piperidinol Framework
Biphenyl (B1667301) and Piperidinol Scaffold Diversification Approaches
Diversification of the 4-[1,1'-biphenyl]-4-yl-4-piperidinol framework can be achieved by modifying either the biphenyl or the piperidinol components, or both simultaneously. These modifications aim to modulate the physicochemical properties of the resulting analogs, such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR).
Biphenyl Moiety Diversification:
The biphenyl group offers multiple positions for substitution, allowing for a wide range of analogs to be synthesized. Standard cross-coupling reactions, such as the Suzuki and Stille couplings, are instrumental in introducing diverse aryl and heteroaryl groups at various positions on the biphenyl rings. This allows for the exploration of how different electronic and steric properties of the substituents impact biological activity.
Furthermore, the biphenyl core itself can be synthesized with various substitution patterns. For instance, functionalized biphenyls can be prepared through the palladium-catalyzed coupling of aryl halides with arylboronic acids. This approach enables the introduction of a wide array of functional groups, including but not limited to alkyl, alkoxy, halogen, and nitro groups, onto the biphenyl scaffold before its coupling to the piperidinol moiety.
Piperidinol Moiety Diversification:
The piperidinol ring presents several sites for chemical modification. The secondary amine of the piperidine (B6355638) can be functionalized through various reactions, including N-alkylation, N-acylation, and reductive amination. These modifications introduce diverse side chains that can interact with different pockets of a biological target. For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with various substituents on the nitrogen atom have been synthesized and evaluated for their pharmacological activities. nih.gov
The hydroxyl group at the 4-position of the piperidine ring is another key site for diversification. It can be derivatized to form ethers and esters, or it can be replaced with other functional groups to probe the importance of this hydrogen-bonding moiety. Additionally, the piperidine ring itself can be substituted at positions other than the 4-position, leading to a variety of stereoisomers with potentially distinct biological profiles. The synthesis of highly substituted piperidine analogs is an active area of research, with numerous methods available for their construction. ajchem-a.com
A summary of potential diversification points on the this compound scaffold is presented in the table below.
| Scaffold Component | Diversification Strategy | Potential Modifications |
| Biphenyl Moiety | Substitution on the rings | Halogenation, Nitration, Alkylation, Alkoxylation |
| Cross-coupling reactions | Introduction of aryl, heteroaryl, and alkyl groups | |
| Piperidinol Moiety | N-functionalization | N-alkylation, N-acylation, N-arylation |
| O-functionalization | Etherification, Esterification | |
| Ring substitution | Introduction of substituents at C2, C3, C5, C6 |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties.
Biphenyl Bioisosteres:
The biphenyl group, while providing a rigid scaffold, can sometimes contribute to poor metabolic stability or high lipophilicity. Replacing one of the phenyl rings with a bioisostere can address these issues. Common bioisosteres for a phenyl ring include five- or six-membered heteroaromatic rings such as thiophene, pyridine, or pyrazole. These replacements can alter the electronic properties and hydrogen bonding capabilities of the molecule while maintaining a similar spatial arrangement.
More recently, non-classical, three-dimensional bioisosteres have gained attention. These include bicyclo[1.1.1]pentane (BCP), cubane, and bridged piperidines. These saturated ring systems can mimic the spatial orientation of a phenyl ring while improving physicochemical properties like solubility and reducing the potential for metabolic oxidation.
Piperidinol Bioisosteres:
The tertiary alcohol of the piperidinol moiety is a key hydrogen bond donor and acceptor. However, it can also be a site of metabolic dehydration. A notable bioisosteric replacement for the carbon atom bearing the hydroxyl group is silicon, as seen in sila-haloperidol. This substitution prevents dehydration to a neurotoxic tetrahydropyridine (B1245486) metabolite. While not a direct replacement of the hydroxyl group itself, this strategy highlights the potential for modifying the piperidinol ring to enhance metabolic stability.
Direct bioisosteric replacements for the hydroxyl group include fluorine and a methoxy (B1213986) group. Fluorine can act as a hydrogen bond acceptor but not a donor, allowing for the probing of the importance of the hydroxyl's hydrogen-donating ability. A methoxy group removes the hydrogen-bonding capability altogether and increases lipophilicity. Other potential bioisosteres for the tertiary alcohol could include small, polar groups that maintain the hydrogen bonding potential while altering other properties.
The table below summarizes some potential bioisosteric replacements for the biphenyl and piperidinol moieties.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Biphenyl | Heteroaromatic rings (e.g., pyridine, thiophene) | Modulate electronics, improve solubility |
| Bicyclo[1.1.1]pentane (BCP) | Improve metabolic stability, reduce lipophilicity | |
| Bridged piperidine | Improve drug-like properties | |
| Piperidinol (OH group) | Fluorine (F) | Act as a hydrogen bond acceptor only |
| Methoxy (OCH3) | Remove hydrogen bonding, increase lipophilicity | |
| Sila-substitution (Si-OH) | Prevent metabolic dehydration |
Combinatorial Chemistry Libraries Based on the this compound Scaffold
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse analogs, enabling efficient exploration of structure-activity relationships. The this compound scaffold is well-suited for the construction of combinatorial libraries due to its multiple points of diversification.
Libraries can be designed to explore variations at one or more positions on the scaffold simultaneously. A common approach involves a "split-and-pool" synthesis strategy on a solid support, where a large number of compounds can be generated in a systematic manner. Alternatively, parallel synthesis in multi-well plates allows for the creation of discrete compounds in each well, facilitating subsequent biological screening.
A hypothetical combinatorial library based on the this compound scaffold could be constructed as follows:
Scaffold Synthesis: A core 4-(4'-bromophenyl)-4-hydroxypiperidine intermediate could be synthesized and attached to a solid support via the piperidine nitrogen.
Biphenyl Diversification: The bromine on the phenyl ring can be used as a handle for Suzuki coupling with a library of diverse boronic acids, introducing a wide range of substituents at the 4'-position of the biphenyl system.
Piperidine Diversification: After cleavage from the solid support, the secondary amine of the piperidine can be functionalized in a parallel fashion with a library of aldehydes (via reductive amination) or acyl chlorides (via acylation) to introduce further diversity.
This approach would generate a large library of compounds with variations in both the biphenyl and piperidine moieties. High-throughput screening of such libraries can rapidly identify initial "hits" with desired biological activity, which can then be further optimized through more focused medicinal chemistry efforts.
The following table outlines a potential combinatorial library design.
| Library Stage | Building Blocks | Reaction Type |
| Stage 1: Biphenyl | Diverse aryl and heteroaryl boronic acids | Suzuki Coupling |
| Stage 2: Piperidine N | Various aldehydes and carboxylic acids | Reductive Amination / Acylation |
Analytical Method Development for Research Studies of 4 1,1 Biphenyl 4 Yl 4 Piperidinol
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatography is a cornerstone for the purification and purity assessment of synthesized chemical compounds like 4-[1,1'-Biphenyl]-4-YL-4-piperidinol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing non-volatile compounds. For biphenyl (B1667301) and piperidine (B6355638) derivatives, C18 columns are frequently utilized due to their hydrophobic stationary phase, which effectively retains the nonpolar biphenyl moiety. ijrpc.comresearchgate.net The separation is typically achieved using a mobile phase consisting of an aqueous component (often with a pH modifier like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ijrpc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound. ijrpc.com
Detection is commonly performed using an ultraviolet (UV) detector, as the biphenyl group contains a strong chromophore that absorbs UV light, typically in the range of 220-260 nm. ijrpc.commdpi.com For quantitative analysis and purity determination, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The method's validation according to ICH guidelines would typically include assessments of specificity, linearity, accuracy, precision, and robustness. ijrpc.com
In cases where higher sensitivity is needed, or for analyzing the compound in complex biological matrices, derivatization with a fluorescent tag followed by fluorescence detection can be employed. For instance, a structurally related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, has been successfully analyzed after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point, GC analysis may be possible after derivatization to increase its volatility. The hydroxyl and secondary amine groups can be converted to less polar ethers or esters. The specificity of GC analysis is often enhanced by coupling it with a mass spectrometer (GC-MS), which provides structural information for each separated peak.
The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods developed for structurally similar compounds.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Typical Application |
|---|---|---|---|---|
| RP-HPLC | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | Gradient of Acetonitrile and Water (with 0.05% Phosphoric Acid) | UV at 220-260 nm | Purity assessment, Assay |
| RP-UHPLC | C18 (e.g., Zorbax Eclipse Plus) | Gradient of Acetonitrile and 0.05% Ortho Phosphoric Acid | UV at 220 nm | High-throughput purity and related substances analysis ijrpc.com |
| HPLC with Fluorescence | C18 | Isocratic or Gradient (Acetonitrile/Buffer) | Fluorescence (after pre-column derivatization with NBD-F) nih.gov | Trace-level quantification in biological samples |
| GC-MS | Capillary column (e.g., 5% Phenyl Polysiloxane) | Helium | Mass Spectrometry (MS) | Identification of volatile impurities |
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the biphenyl group, typically in the downfield region (δ 7.0-8.0 ppm). The protons on the piperidine ring would appear in the more upfield region. The signals for the protons adjacent to the nitrogen and the hydroxyl-bearing carbon would be of particular diagnostic value.
¹³C NMR: The spectrum would display distinct signals for each unique carbon atom. The aromatic carbons of the biphenyl system would resonate at approximately δ 120-150 ppm, while the carbons of the piperidine ring would be found further upfield. mdpi.com The carbon atom attached to the hydroxyl group would appear around δ 60-75 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
A band in the 3100-3500 cm⁻¹ range for the N-H stretch of the secondary amine.
Multiple sharp peaks between 1400-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic biphenyl rings.
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of its molecular formula. mdpi.com The fragmentation pattern can also offer structural insights, for example, by showing the loss of a water molecule from the parent ion or cleavage of the piperidine ring.
The table below presents the expected spectroscopic data for the structural characterization of this compound, inferred from analyses of related compounds. mdpi.comnih.gov
| Technique | Expected Key Data / Signals |
|---|---|
| ¹H NMR | δ 7.0-8.0 ppm (m, Ar-H), signals for piperidine ring protons (CH₂, CH), broad singlets for OH and NH protons. |
| ¹³C NMR | δ 120-150 ppm (Ar-C), δ ~70 ppm (C-OH), δ 40-50 ppm (piperidine CH₂). |
| IR (cm⁻¹) | ~3300 (broad, O-H stretch), ~3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600 & 1480 (Ar C=C stretch). |
| MS (HRMS) | Calculation of the exact mass corresponding to the molecular formula C₁₇H₁₉NO to confirm elemental composition. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
